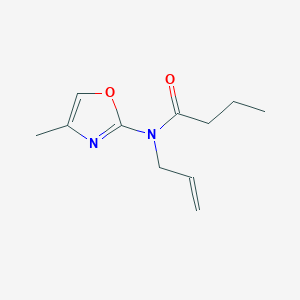![molecular formula C19H19NO3S B12878334 (2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one CAS No. 649723-61-5](/img/structure/B12878334.png)
(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in asymmetric synthesis and as a chiral auxiliary in organic chemistry. Its unique structure, featuring both benzoyl and phenyl groups, along with a methylthioethyl side chain, makes it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as triethylamine.
Addition of the Methylthioethyl Side Chain: This step involves the alkylation of the oxazolidinone ring with a suitable methylthioethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The methylthioethyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
類似化合物との比較
Similar Compounds
(2S,4S)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one: The enantiomer of the compound .
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-methyl-oxazolidin-5-one: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one is unique due to its specific combination of functional groups and chiral centers. This makes it particularly useful in asymmetric synthesis, where the precise control of stereochemistry is crucial.
特性
CAS番号 |
649723-61-5 |
|---|---|
分子式 |
C19H19NO3S |
分子量 |
341.4 g/mol |
IUPAC名 |
(2R,4R)-3-benzoyl-4-(2-methylsulfanylethyl)-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3S/c1-24-13-12-16-19(22)23-18(15-10-6-3-7-11-15)20(16)17(21)14-8-4-2-5-9-14/h2-11,16,18H,12-13H2,1H3/t16-,18-/m1/s1 |
InChIキー |
VKXIYTUSLWFMCW-SJLPKXTDSA-N |
異性体SMILES |
CSCC[C@@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CSCCC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)
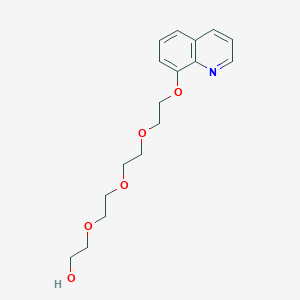
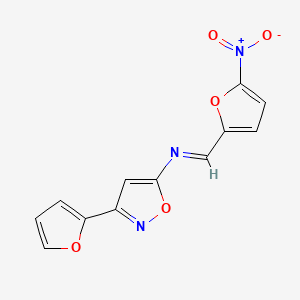
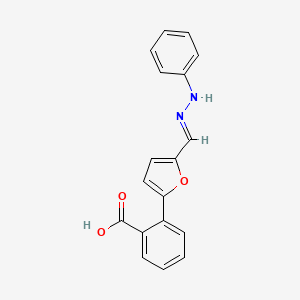
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
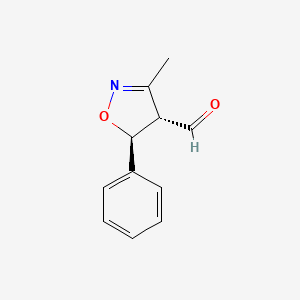
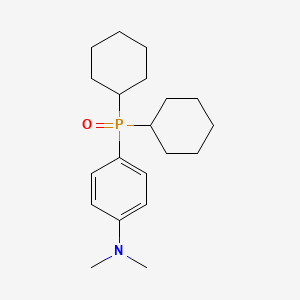
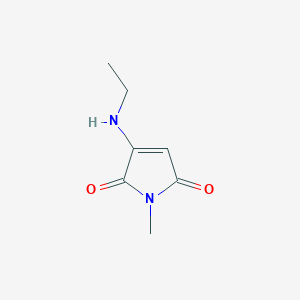
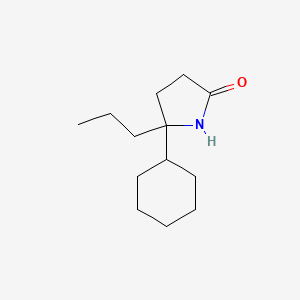

![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)

